molecular formula C16H10N4S B12497894 4,7-Bis(pyridin-4-yl)-1,2,3-benzothiadiazole

4,7-Bis(pyridin-4-yl)-1,2,3-benzothiadiazole

Cat. No.: B12497894
M. Wt: 290.3 g/mol
InChI Key: WJFJGHYDMNOGEO-UHFFFAOYSA-N
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Description

4,7-Bis(pyridin-4-yl)-1,2,3-benzothiadiazole is a heterocyclic compound that contains nitrogen and sulfur atoms within its structure. This compound is known for its unique electronic properties and has been extensively studied for its applications in various fields, including organic electronics and photonics.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,7-Bis(pyridin-4-yl)-1,2,3-benzothiadiazole typically involves the reaction of 4-bromopyridine with 4,7-dibromo-1,2,3-benzothiadiazole under Suzuki-Miyaura cross-coupling conditions. This reaction is catalyzed by palladium and requires a base such as potassium carbonate in a solvent like dimethylformamide. The reaction is carried out at elevated temperatures to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow techniques to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

4,7-Bis(pyridin-4-yl)-1,2,3-benzothiadiazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the pyridine rings .

Mechanism of Action

The mechanism by which 4,7-Bis(pyridin-4-yl)-1,2,3-benzothiadiazole exerts its effects is primarily related to its electronic structure. The compound can interact with various molecular targets through π-π stacking interactions and hydrogen bonding. These interactions can modulate the electronic properties of the target molecules, leading to changes in their reactivity and function .

Comparison with Similar Compounds

Similar Compounds

  • 4,7-Di(4-pyridyl)-2,1,3-benzothiadiazole
  • 4,7-Di(4-pyridyl)-2,1,3-benzothiadiazole
  • 4,7-Di(4-pyridyl)-2,1,3-benzothiadiazole

Uniqueness

4,7-Bis(pyridin-4-yl)-1,2,3-benzothiadiazole is unique due to its combination of pyridine and benzothiadiazole moieties, which confer distinct electronic and photophysical properties. This makes it particularly valuable for applications in organic electronics and photonics, where precise control over electronic properties is essential .

Properties

Molecular Formula

C16H10N4S

Molecular Weight

290.3 g/mol

IUPAC Name

4,7-dipyridin-4-yl-1,2,3-benzothiadiazole

InChI

InChI=1S/C16H10N4S/c1-2-14(12-5-9-18-10-6-12)16-15(19-20-21-16)13(1)11-3-7-17-8-4-11/h1-10H

InChI Key

WJFJGHYDMNOGEO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C2C(=C1C3=CC=NC=C3)N=NS2)C4=CC=NC=C4

Origin of Product

United States

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